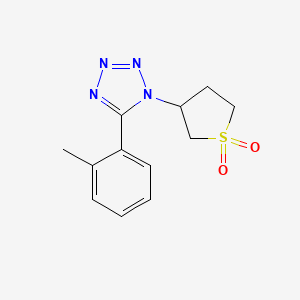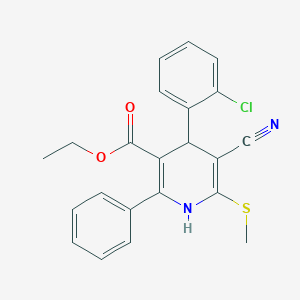
ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylthio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate
説明
Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylthio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C22H19ClN2O2S and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylthio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate is 410.0855767 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylthio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylthio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Complexation with Metals for Dyeing Fabrics
One study explored the synthesis of disperse dyes derived from thiophene, including derivatives similar to the mentioned compound, and their complexation with metals such as copper, cobalt, and zinc. These complexes were applied to polyester and nylon 6.6 fabrics, showing good dyeing performance with excellent fastness properties. This research illustrates the compound's potential in textile dyeing applications (Abolude, Bello, Nkeonye, & Giwa, 2021).
Catalytic Annulation in Organic Synthesis
Another application is found in organic synthesis, where ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4+2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This process demonstrates the compound's utility in synthesizing complex organic molecules with high yield and regioselectivity (Zhu, Lan, & Kwon, 2003).
Synthesis of Antimicrobial Agents
The compound also serves as a precursor in synthesizing mercapto- and aminopyrimidine derivatives, which exhibit potential antimicrobial activity. This research underscores its significance in developing new antimicrobial agents, contributing to pharmaceutical and medical fields (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Optical Properties and Protonation Studies
Research on chlorophyll derivatives appending a pyridyl group in the C3-substituent, aiming to understand their optical properties and protonation behavior, provides insight into the complex interactions within these molecules. Studies such as these highlight the compound's role in advancing our understanding of molecular interactions and their implications for material science (Yamamoto & Tamiaki, 2015).
Development of New Dyes
The compound's derivatives have been utilized in developing novel heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers, showcasing the versatility of this compound in creating a variety of dyes with different properties and applications in the textile industry (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
特性
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c1-3-27-22(26)19-18(15-11-7-8-12-17(15)23)16(13-24)21(28-2)25-20(19)14-9-5-4-6-10-14/h4-12,18,25H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGHNIUPCRQTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol](/img/structure/B4063104.png)
![N-[5-chloro-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4063110.png)
![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B4063120.png)
![3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063123.png)
![N-(4-ethoxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4063134.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4063137.png)
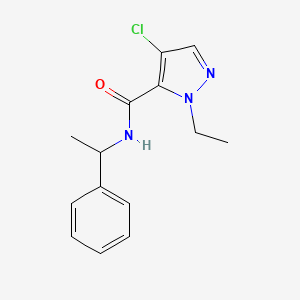
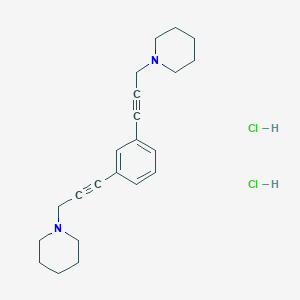
![5-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4063167.png)
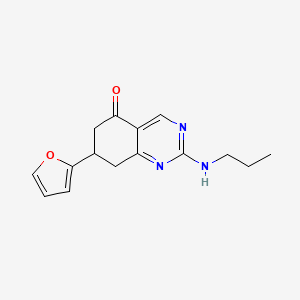
![2-chlorophenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4063193.png)
![N-{4-[5-(2,5-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-6-methyl-2-pyridinamine hydrobromide](/img/structure/B4063200.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4063221.png)
